Superior Binding Affinity of KJ Pyr 9 to c-Myc Monomer and MYC:MAX Heterodimer
KJ Pyr 9 demonstrates a significantly higher binding affinity for its primary target compared to several other established MYC inhibitors. It binds to monomeric c-Myc with a Kd of 6.5 ± 1.0 nM, as determined by backscattering interferometry . This represents a >490-fold increase in affinity compared to the inhibitor 10074-G5 (Kd = 2.8 mM), and a >200-fold increase compared to MYCi361 (Kd = 3.2 μM) . Furthermore, KJ Pyr 9 binds the MYC:MAX heterodimer with a Kd of 13.4 nM, and its affinity for the MAX:MAX homodimer is >1.0 µM, demonstrating a >74-fold preference for the oncogenic heterodimer over the inactive MAX homodimer .
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.5 ± 1.0 nM (c-Myc monomer); Kd = 13.4 nM (MYC:MAX heterodimer) |
| Comparator Or Baseline | MYCi361: Kd = 3.2 μM (MYC); 10074-G5: Kd = 2.8 mM (c-Myc bHLHZip domain) |
| Quantified Difference | KJ Pyr 9 has ~490-fold higher affinity than 10074-G5 and >200-fold higher affinity than MYCi361 for the target protein. |
| Conditions | In vitro, cell-free system; backscattering interferometry for KJ Pyr 9, other methods for comparators. |
Why This Matters
The low nanomolar Kd of KJ Pyr 9 is a critical differentiator for researchers requiring a highly potent probe for studying the MYC:MAX interaction in biochemical assays and cellular models.
